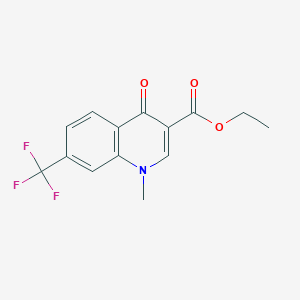

ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Overview

Description

Ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline derivatives family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of a trifluoromethyl group at the 7th position, a methyl group at the 1st position, and a carboxylate ester group at the 3rd position.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate as the starting material.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst.

Esterification: The carboxylate ester group is usually introduced through esterification reactions using ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the quinoline ring, to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the quinoline ring or the trifluoromethyl group.

Substitution: Substitution reactions at the quinoline ring or the trifluoromethyl group can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Hydroxylated quinolines, quinone derivatives.

Reduction Products: Reduced quinolines, trifluoromethylated alkanes.

Substitution Products: Substituted quinolines, trifluoromethylated heterocycles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science. Biology: Quinoline derivatives, including this compound, have shown biological activity, such as antimicrobial, antiviral, and anticancer properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including the treatment of various diseases. Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in inhibiting specific biological pathways.

Comparison with Similar Compounds

Ethyl 1-methyl-4-oxo-5-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 1-methyl-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 1-methyl-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylate

Uniqueness: This compound is unique due to the specific position of the trifluoromethyl group at the 7th position, which influences its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Ethyl 1-methyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound belongs to the quinoline class of compounds, characterized by a bicyclic structure that includes a quinoline moiety. The trifluoromethyl group enhances its lipophilicity and biological activity.

Molecular Formula: C12H10F3N1O3

Molecular Weight: 273.21 g/mol

Research indicates that this compound exhibits various mechanisms of action, primarily involving:

- Inhibition of Enzymatic Activity: this compound has been shown to inhibit specific enzymes associated with disease pathways, including those involved in cancer and inflammation.

- Antimicrobial Activity: The compound demonstrates significant antimicrobial properties against a range of bacteria and fungi, which may be attributed to its ability to disrupt microbial cell membranes.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For example:

- Cell Line Studies: In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) have shown that this compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 20.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy:

- Minimum Inhibitory Concentration (MIC): Studies report MIC values indicating effective inhibition against various pathogens.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Study on Anticancer Effects

A notable study published in the Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of quinolone derivatives, including this compound. The study concluded that modifications on the quinoline scaffold significantly enhance anticancer activity by increasing binding affinity to target proteins involved in tumor growth .

Antimicrobial Efficacy Research

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics, particularly in light of rising antibiotic resistance .

Properties

IUPAC Name |

ethyl 1-methyl-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO3/c1-3-21-13(20)10-7-18(2)11-6-8(14(15,16)17)4-5-9(11)12(10)19/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYQPTIGYQTISX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.